Methyl-d3-malonic acid
Overview
Description
Methyl-d3-malonic acid, also known as 2-(Methyl-d3)propanedioic acid, is a deuterated form of malonic acid. It is a vital intermediate in the metabolism of fats and proteins and plays a key role in energy metabolism. The compound is often used in scientific research due to its unique isotopic properties, which make it useful in various analytical techniques .
Mechanism of Action
Target of Action
Methyl-d3-malonic acid, also known as Methylmalonic Acid-d3, is a vital intermediate in the metabolism of fat and proteins . It plays a key role in energy metabolism . The primary targets of this compound are the enzymes involved in the metabolism of essential amino acids, propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chains .
Mode of Action
This compound interacts with its targets by participating in various metabolic processes. It is a byproduct of propionate catabolism . It impairs mitochondrial respiration, increases glucose consumption, and downregulates the transcription of mature neuronal markers .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a metabolic intermediate in the conversion of propionyl-CoA to succinyl-CoA . This conversion requires vitamin B12 as a cofactor . In the absence of sufficient vitamin B12, there is decreased conversion of L-methylmalonyl-CoA to succinyl-CoA . This leads to an increase in the concentration of D-methylmalonyl CoA, which is converted into this compound .
Pharmacokinetics
It is known that it can be quantified in plasma using liquid chromatography-tandem mass spectrometry (lc-ms-ms) with electrospray ionization .
Result of Action
The action of this compound results in various molecular and cellular effects. It impairs mitochondrial respiration, increases glucose consumption, and downregulates the transcription of the mature neuronal markers neuron-specific enolase (ENO2) and synaptophysin (SYP) in neuronally differentiated SH-SY5Y cells . Intrastriatal administration of methylmalonic acid induces neuronal loss in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of vitamin B12 is crucial for the conversion of L-methylmalonyl-CoA to succinyl-CoA . Additionally, the compound’s action can be affected by the metabolic state of the organism, as well as the presence of other metabolites and enzymes .
Biochemical Analysis
Biochemical Properties
Methyl-d3-malonic acid is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a byproduct of the propionate metabolism pathway, where branched-chain amino acids, fatty acids, and cholesterol are catabolized into propionyl-CoA in the mitochondria . The conversion of propionyl-CoA to succinyl-CoA involves this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. It can alter cellular metabolism through direct regulation of metabolic enzymes . It has been suggested that this compound can activate succinate receptor 1 and drive inflammation . It also acts as a signaling molecule through methylmalonylation of proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is involved in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a reaction that requires vitamin B12 as a cofactor . This conversion allows this compound to enter the Krebs cycle, thus playing a crucial role in energy metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in an LCMS-based quantification method for this compound in human serum, decreasing levels of this compound were observed in batches of 81 replicates of a patient serum pool .
Metabolic Pathways
This compound is involved in the propionate metabolism pathway . It is a byproduct of the catabolism of branched-chain amino acids, fatty acids, and cholesterol into propionyl-CoA in the mitochondria . The conversion of propionyl-CoA to succinyl-CoA, which involves this compound, allows it to enter the Krebs cycle .
Subcellular Localization
It is known that this compound plays a crucial role in energy metabolism by entering the Krebs cycle , but further details about its subcellular localization are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3-malonic acid can be synthesized through the deuteration of malonic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents such as deuterium oxide (D2O) or deuterated acids. The reaction conditions often include a catalyst and controlled temperature to ensure the complete exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Methyl-d3-malonic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid derivatives.
Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid derivatives.
Substitution: Various substituted malonic acid derivatives
Scientific Research Applications
Methyl-d3-malonic acid is widely used in scientific research due to its unique properties:
Chemistry: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the quantification of malonic acid and its derivatives.
Biology: The compound is used to study metabolic pathways involving malonic acid and its role in energy metabolism.
Medicine: It is used in clinical diagnostics to assess vitamin B12 deficiency and metabolic disorders such as methylmalonic aciduria.
Industry: this compound is used in the synthesis of pharmaceuticals and as a precursor in the production of various chemicals
Comparison with Similar Compounds
Methyl-d3-malonic acid is unique due to its deuterated nature, which makes it useful in analytical techniques. Similar compounds include:
Malonic acid: The non-deuterated form, used in similar applications but lacks the isotopic properties.
Malonic acid-d4: Another deuterated form with four deuterium atoms, used in more specific analytical applications.
Methylmalonic acid: A related compound used in clinical diagnostics and metabolic studies .
This compound stands out due to its specific isotopic labeling, which provides enhanced precision and reliability in various scientific and industrial applications.
Properties
IUPAC Name |
2-(trideuteriomethyl)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVHBGGAOATLY-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445266 | |
Record name | Methyl-d3-malonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42522-59-8 | |
Record name | Methyl-d3-malonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-d3-malonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Methyl-d3-malonic acid in current research?
A1: this compound serves as a valuable internal standard in analytical techniques, particularly in quantifying Methylmalonic acid (MMA) levels in biological samples. [, , ] This stable isotope-labeled compound allows for accurate measurement of MMA, a sensitive biomarker for functional vitamin B-12 deficiency. []
Q2: Why is accurate measurement of Methylmalonic acid clinically significant?
A2: Elevated levels of Methylmalonic acid (MMA) in plasma or serum are indicative of intracellular vitamin B-12 deficiency. [] Accurately measuring MMA helps diagnose this deficiency, which is prevalent among the elderly and potentially infants. [] Early detection and treatment of vitamin B-12 deficiency are crucial to prevent severe neurological complications.
Q3: How is this compound incorporated into analytical methods for Methylmalonic acid quantification?
A3: this compound is added to the biological sample (e.g., plasma, dried blood spots) during the initial steps of sample preparation. [, ] After extraction and purification, the sample undergoes analysis via techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [, ] The mass difference between this compound and endogenous Methylmalonic acid allows for their differentiation and quantification, enabling accurate determination of MMA concentrations. []
Q4: What are the advantages of using dried blood spots (DBS) for Methylmalonic acid analysis, and how does this compound contribute to this method?
A4: Dried blood spots (DBS) offer a less invasive and more convenient alternative to traditional blood sampling, especially for large-scale studies and remote populations. [] this compound, used as an internal standard in DBS analysis, facilitates accurate MMA quantification from these samples. [] This approach simplifies vitamin B-12 deficiency screening by minimizing sample collection and processing complexities. []
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